ethyl (1-benzyl-1H-tetrazol-5-yl)acetate
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Overview
Description
Ethyl (1-benzyl-1H-tetrazol-5-yl)acetate is a chemical compound that belongs to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-benzyl-1H-tetrazol-5-yl)acetate typically involves the reaction of benzyl chloride with sodium azide to form benzyl azide. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield the desired product . The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods may involve the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-benzyl-1H-tetrazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Strong oxidizers such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized tetrazole derivatives, reduced tetrazole compounds, and substituted tetrazole derivatives .
Scientific Research Applications
Ethyl (1-benzyl-1H-tetrazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its role in developing anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of advanced materials, including metal-organic frameworks and coordination polymers
Mechanism of Action
The mechanism of action of ethyl (1-benzyl-1H-tetrazol-5-yl)acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-tetrazole-5-acetate: Another tetrazole derivative with similar chemical properties.
1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole: A structurally related compound with different substituents.
Uniqueness
Ethyl (1-benzyl-1H-tetrazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
88669-72-1 |
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Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
ethyl 2-(1-benzyltetrazol-5-yl)acetate |
InChI |
InChI=1S/C12H14N4O2/c1-2-18-12(17)8-11-13-14-15-16(11)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
YFWLEIYBAYWMCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN=NN1CC2=CC=CC=C2 |
Origin of Product |
United States |
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